molecular formula C26H20N2O3S2 B383010 3-allyl-5-(5-methyl-2-furyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379236-80-3

3-allyl-5-(5-methyl-2-furyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B383010
CAS No.: 379236-80-3
M. Wt: 472.6g/mol
InChI Key: JMMAIYCNLRBIHN-UHFFFAOYSA-N
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Description

3-allyl-5-(5-methyl-2-furyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is a sophisticated thieno[2,3-d]pyrimidin-4-one derivative designed for advanced antimicrobial and antimycobacterial research. Its core structure is based on the 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one scaffold, which established scientific literature has demonstrated is essential for significant in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as potent activity against Mycobacterium tuberculosis and Mycobacterium avium strains . The compound's structure is optimized for bioactivity, featuring a 3-allyl group and a 5-(5-methyl-2-furyl) substitution, which are modifications to the core structure known to contribute to antimicrobial potency . A key functional attribute is the 2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl} side chain, which may influence the molecule's interaction with bacterial targets and its overall physicochemical properties. The primary research application for this compound is as a promising chemical entity for the development of novel anti-infective agents. Researchers can utilize it in biochemical assays to investigate its mechanism of action, which may involve the inhibition of critical bacterial enzymes or pathways, given the known activity of its structural analogs. Furthermore, its structure suggests potential for use in structure-activity relationship (SAR) studies to further refine and optimize the thieno[2,3-d]pyrimidin-4-one pharmacophore for enhanced potency and selectivity. Compounds within this class have generally been found to exhibit low cytotoxicity in preliminary assays, such as hemolytic tests, indicating a potentially favorable safety profile for research applications . This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3S2/c1-3-12-28-25(30)23-20(22-11-8-16(2)31-22)14-32-24(23)27-26(28)33-15-21(29)19-10-9-17-6-4-5-7-18(17)13-19/h3-11,13-14H,1,12,15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMAIYCNLRBIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=CC=CC=C5C=C4)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-allyl-5-(5-methyl-2-furyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential biological activity. Its molecular formula is C26H20N2O3S2C_{26}H_{20}N_{2}O_{3}S_{2} and it has garnered attention in pharmacological research due to its unique structural features and possible therapeutic applications.

PropertyDetails
Molecular FormulaC26H20N2O3S2
Molar Mass472.5786 g/mol
CAS Number[Not specified]

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and interaction with biological receptors.

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent. In a study published in 2019, a novel screening method was employed to evaluate the effects of different compounds on multicellular spheroids, which are more representative of in vivo tumor environments than traditional monolayer cultures. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thieno[2,3-d]pyrimidinone core may interact with specific cellular targets, potentially including enzymes involved in cancer cell proliferation or survival pathways. Molecular modeling studies could provide insights into these interactions, although specific data for this compound is currently limited.

Case Studies

  • Case Study on Anticancer Efficacy :
    • Objective : To evaluate the anticancer effects of this compound.
    • Method : Multicellular spheroid models were used to simulate tumor environments.
    • Findings : The compound demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.

Pharmacological Implications

The pharmacological implications of this compound extend beyond anticancer activity. Its structural motifs suggest possible interactions with various biological receptors, including those involved in neurotransmission and inflammation. Further exploration into its receptor binding affinities and downstream effects could unveil additional therapeutic applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable research effort involved screening a library of drugs on multicellular spheroids, where the compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Neuropsychiatric Disorders

The structural features of 3-allyl-5-(5-methyl-2-furyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one suggest potential efficacy as an atypical neuroleptic agent. Similar compounds within the thieno[2,3-d]pyrimidine class have been shown to modulate neurotransmitter systems effectively, which could lead to improvements in conditions such as schizophrenia and bipolar disorder .

Case Study 1: Anticancer Screening

In a study published by Walid Fayad et al., the compound was part of a drug library screened for anticancer properties. The results indicated that it could inhibit tumor growth significantly in vitro, with further investigations needed to elucidate its specific pathways and effects on cancer metabolism .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
HCT116 (Colon)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

Case Study 2: Neuropsychiatric Research

A study focusing on the pharmacological profile of related thieno[2,3-d]pyrimidines indicated that compounds with similar structures may act on serotonin and dopamine receptors, suggesting a potential role for this compound in treating mood disorders. Further research is warranted to investigate its binding affinities and behavioral outcomes in animal models .

Comparison with Similar Compounds

Structural Analogues of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound 11 : 2-Amino-6-methyl-5-(2-naphthylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one
  • Core modifications : Lacks the 5-methylfuran and allyl groups.
  • Key substituents: 2-Naphthylsulfanyl at position 5, amino group at position 2.
  • Molecular formula : C₁₇H₁₃N₃OS₂ (MW ≈ 339.05 g/mol).
  • Synthesis : 31% yield; mp 300–303°C.
  • Bioactivity : Dual inhibitor of thymidylate synthase and dihydrofolate reductase.
Compound 2k : 2-Amino-5-[(3-chlorophenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
  • Core modifications : Ethyl group at position 6; 3-chlorophenylsulfanyl at position 3.
  • Molecular formula : C₁₅H₁₄ClN₃OS₂ (MW ≈ 355.87 g/mol).
  • Synthesis : 72% yield; mp 186–187°C.
Compound from : 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
  • Core modifications : Diphenyl groups at positions 3 and 5; dimethoxyphenyl-oxoethylsulfanyl at position 2.
  • Molecular formula : C₂₈H₂₂N₂O₄S₂ (MW ≈ 514.62 g/mol).
  • Key difference : Methoxy groups increase hydrophilicity, while diphenyl substituents add steric bulk .
Key Observations :
  • Steric Effects : The target compound’s allyl and naphthyl groups introduce greater steric hindrance than Compound 11 or 2k, possibly affecting synthetic yields and solubility.
  • Electronic Effects : The 5-methylfuran in the target compound provides electron-rich aromaticity, contrasting with the electron-withdrawing chlorine in Compound 2k.
  • Bioactivity Potential: Compound 11’s dual enzyme inhibition suggests that naphthylsulfanyl derivatives may have broad therapeutic applications, though the target compound’s furan and allyl groups could modulate specificity.

Structural Modifications and Pharmacological Implications

  • Pyrido-Thieno-Pyrimidine Derivatives (): Incorporation of pyrazole moieties (e.g., 6b, 6c, 6d) results in higher melting points (183–230°C) and yields (~70%), indicating improved thermal stability and synthetic efficiency compared to simpler thieno-pyrimidines .
  • Benzodioxolyl Derivatives (): The addition of a pyrano ring (C₂₂H₂₂N₂O₄S₂, MW ≈ 442.55 g/mol) introduces conformational rigidity, which may enhance binding to planar biological targets .

Q & A

Q. What are the key synthetic pathways for 3-allyl-5-(5-methyl-2-furyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclocondensation of substituted thiophene derivatives with pyrimidine precursors under reflux in ethanol or DMF .
  • Functionalization : Introduction of the allyl group via nucleophilic substitution and the naphthyl-sulfanyl moiety through thiol-alkylation using 2-naphthyl-2-oxoethyl thiol derivatives. Triphenylphosphine or coupling agents like EDC may facilitate these steps .
  • Optimization : Reaction conditions (e.g., 60–80°C, inert atmosphere) and purification via column chromatography (silica gel, eluent: CHCl₃/MeOH) are critical for yields >70% .

Q. How is the structural integrity of this compound confirmed?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., allyl protons at δ 5.2–5.8 ppm, naphthyl aromatic signals at δ 7.4–8.2 ppm) .
  • HRMS : Validates molecular mass (e.g., [M+H]⁺ at m/z 505.12) .
  • X-ray crystallography : Resolves fused thienopyrimidine core and confirms stereochemistry (if applicable) .

Q. What methods ensure purity and stability during synthesis?

  • Chromatography : TLC (Rf ~0.5 in CHCl₃/MeOH 9:1) monitors reaction progress; HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity .
  • Melting point analysis : Sharp melting points (e.g., 221–224°C) indicate crystallinity and purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation : Replace the 5-methylfuryl group with other heterocycles (e.g., thiophene, pyridine) to assess impact on target binding .
  • Bioisosteric replacement : Substitute the naphthyl group with biphenyl or indole moieties to enhance lipophilicity or solubility .
  • Biological testing : Use enzyme inhibition assays (e.g., thymidylate synthase) or cell-based models (IC₅₀ determination) to correlate structural changes with activity .

Q. How to resolve contradictions in biological data across different assay systems?

  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to rule out false positives .
  • Control experiments : Test for off-target effects (e.g., cytotoxicity in HEK293 cells) and confirm target engagement using fluorescence polarization .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with dihydrofolate reductase (PDB: 1DHF). Key residues (e.g., Arg28, Phe31) may engage the naphthyl group .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex .

Q. How to address poor aqueous solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or glycoside groups at the 4-oxo position to enhance solubility .
  • Formulation : Use cyclodextrin complexes or PEGylated nanoparticles for controlled release .

Q. What experimental approaches evaluate metabolic stability?

  • Liver microsome assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites .

Q. How to interpret conflicting crystallographic data for analogs?

  • Disorder modeling : Refine X-ray data with SHELXL to resolve disordered naphthyl or allyl groups .
  • Comparative analysis : Overlay structures with analogs (e.g., 2-amino-6-methyl-5-(2-naphthylsulfanyl)thieno[2,3-d]pyrimidin-4-one) to identify conformational trends .

Q. What strategies mitigate oxidative degradation of the thioether moiety?

  • Stabilizers : Add antioxidants (e.g., BHT) during storage .
  • Structural modification : Replace the sulfanyl group with sulfone or sulfonamide to enhance stability .

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